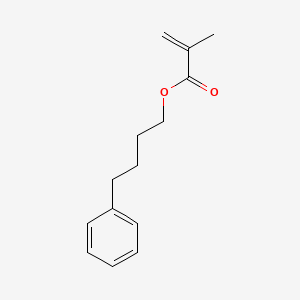
4-Phenylbutyl methacrylate
Vue d'ensemble
Description
4-Phenylbutyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by the presence of a phenyl group attached to a butyl chain, which is further connected to a methacrylate moiety. This compound is known for its versatility in polymer chemistry and its applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Phenylbutyl methacrylate can be synthesized through the esterification of methacrylic acid with phenylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, phenylbutyl methacrylate is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of advanced catalysts and reaction conditions helps in achieving high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylbutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization, often initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Polymerization: Initiators like AIBN or benzoyl peroxide, solvents such as benzene or toluene, and temperatures around 60°C.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and phenylbutanol.
Substitution: Functionalized derivatives of phenylbutyl methacrylate.
Applications De Recherche Scientifique
4-Phenylbutyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels and other materials for tissue engineering.
Mécanisme D'action
The primary mechanism of action for phenylbutyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer backbone. The phenyl and butyl groups contribute to the physical and chemical properties of the resulting polymer, such as flexibility, hydrophobicity, and thermal stability .
Comparaison Avec Des Composés Similaires
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Phenyl methacrylate: Similar to phenylbutyl methacrylate but lacks the butyl chain, leading to different physical properties.
Uniqueness: 4-Phenylbutyl methacrylate stands out due to the combination of the phenyl and butyl groups, which impart unique properties to the resulting polymers. These properties include enhanced flexibility, improved adhesion, and increased thermal stability compared to other methacrylate derivatives .
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-phenylbutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)14(15)16-11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,1,6-7,10-11H2,2H3 |
Clé InChI |
IGVCHZAHFGFESB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
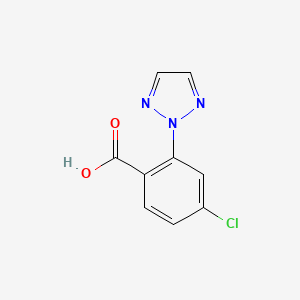

![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B8480421.png)
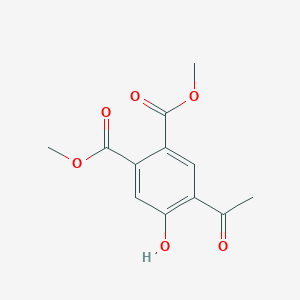
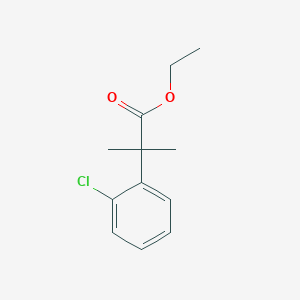
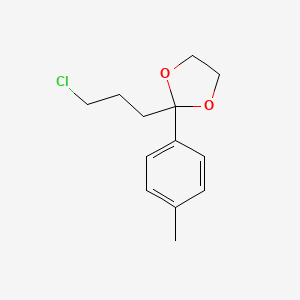
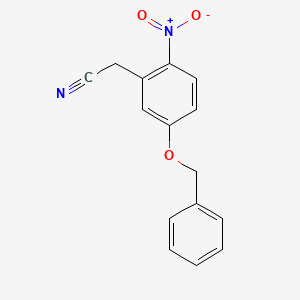
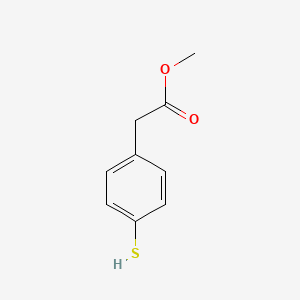
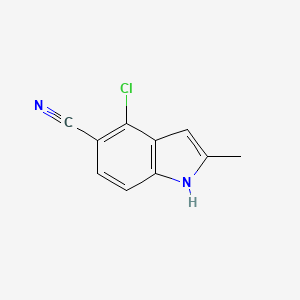
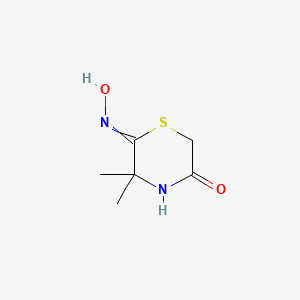
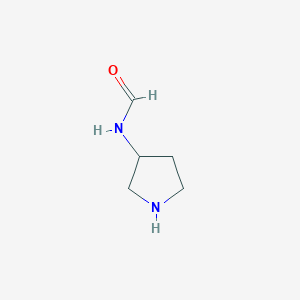
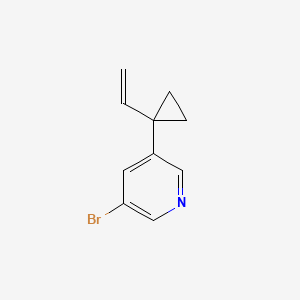
![2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8480508.png)

